

Unraveling the Structure-Activity Relationship of Phthalate Esters: A Comparative Guide

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Compound of Interest

Compound Name: Diisohexyl phthalate

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A comprehensive analysis of how the chemical structure of various phthalate esters dictates their biological activity and toxicological profiles. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and signaling pathway visualizations to facilitate informed decisions in research and development.

Phthalate esters, a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, are ubiquitous environmental contaminants. Their potential to interact with biological systems and elicit a range of toxicological effects has prompted extensive research into their structure-activity relationships (SAR). Understanding how modifications in the chemical structure of phthalates influence their biological activity is paramount for predicting their potential hazards and designing safer alternatives.

This guide provides a comparative overview of the SAR of different phthalate esters, focusing on their toxicity and endocrine-disrupting properties. Quantitative data from various experimental studies are summarized in clear, comparative tables. Detailed protocols for key experimental assays are also provided to aid in the replication and further investigation of these findings.

Comparative Analysis of Phthalate Ester Activity

The biological activity of phthalate esters is intrinsically linked to their chemical structure, primarily the nature of the ester side chains. Key structural features that modulate their activity include the length, branching, and composition of the alkyl chains.

General Toxicity

The acute toxicity of phthalate esters often correlates with their physicochemical properties, which are in turn governed by the alkyl side chains.

Table 1: Acute Toxicity of Selected Phthalate Esters

Phthalate Ester	Abbreviation	Chemical Structure	Organism	Endpoint	Value	Reference
Dimethyl phthalate	DMP	$C_6H_4(COOCH_3)_2$	<i>Hyalella azteca</i>	10-d LC50	28.1 mg/L	
Diethyl phthalate	DEP	$C_6H_4(COOC_2H_5)_2$	<i>Hyalella azteca</i>	10-d LC50	4.21 mg/L	
Rat	LD50	9,500 - 31,000 mg/kg				
Di-n-butyl phthalate	DBP	$C_6H_4(COOC_4H_9)_2$	<i>Hyalella azteca</i>	10-d LC50	0.63 mg/L	
Zebrafish embryo	72-h LC50	0.63 ppm				
Butylbenzyl phthalate	BBP	$C_6H_4(COOC_4H_9)(COOCH_2C_6H_5)$	<i>Hyalella azteca</i>	10-d LC50	0.46 mg/L	
Zebrafish embryo	72-h LC50	0.72 ppm				
Di(2-ethylhexyl) phthalate	DEHP	$C_6H_4(COOCH_2CH(C_2H_5)C_4H_9)_2$	Rat	LD50	> 25,000 mg/kg	

Endocrine Disrupting Activity

A significant concern with phthalate exposure is their potential to interfere with the endocrine system. Many phthalates and their metabolites can interact with nuclear receptors, leading to altered hormone signaling. The monoester metabolites of phthalates are often the primary active molecules in these interactions.

Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters are known to activate PPARs, a family of nuclear receptors involved in lipid metabolism and cellular differentiation. The potency of PPAR activation is highly dependent on the structure of the alkyl side chain.

Table 2: PPAR Activation by Phthalate Monoesters

Phthalate Monoester	Receptor	Assay	EC50 (μM)	Reference
Mono-(2-ethylhexyl) phthalate (MEHP)	Mouse PPARα	Trans-activation	0.6	
Human PPARα	Trans-activation	3.2		
Mouse PPARY	Trans-activation	10.1		
Human PPARY	Trans-activation	6.2		
Monobenzyl phthalate (MBzP)	Mouse PPARα	Trans-activation	21	
Human PPARα	Trans-activation	30		
Mouse PPARY	Trans-activation	75-100		
Human PPARY	Trans-activation	75-100		
Mono-sec-butyl phthalate (MBuP)	Mouse PPARα	Trans-activation	63	

Aryl Hydrocarbon Receptor (AhR)

Several phthalates and their metabolites can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity.

Table 3: AhR-Mediated Activity of Phthalates

Phthalate	Cell Line	Effect	Concentration	Reference
n-butyl benzyl phthalate (BBP)	MDA-MB-231 (ER-negative breast cancer)	Tumor formation (EC50)	0.12 μ M	[1]
Dibutyl phthalate (DBP)	MDA-MB-231 (ER-negative breast cancer)	Tumor formation (EC50)	0.22 μ M	[1]

Estrogen Receptor (ER)

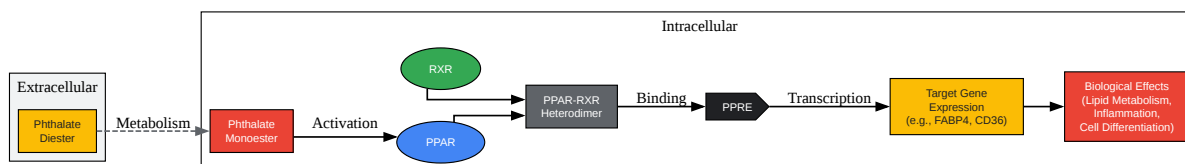
Some phthalates exhibit weak estrogenic activity by binding to the estrogen receptor. The relative potency of this interaction varies significantly with the phthalate's structure.

Table 4: Estrogenic Activity of Selected Phthalates

Phthalate Ester	Assay	Relative Potency (vs. 17 β -estradiol)	Reference
Butyl benzyl phthalate (BBP)	Recombinant yeast screen	$\sim 1 \times 10^{-6}$	
Dibutyl phthalate (DBP)	Recombinant yeast screen	Lower than BBP	
Diisobutyl phthalate (DIBP)	Recombinant yeast screen	Lower than DBP	
Diethyl phthalate (DEP)	Recombinant yeast screen	Lower than DIBP	
Diisononyl phthalate (DINP)	Recombinant yeast screen	$\sim 5 \times 10^{-7}$	

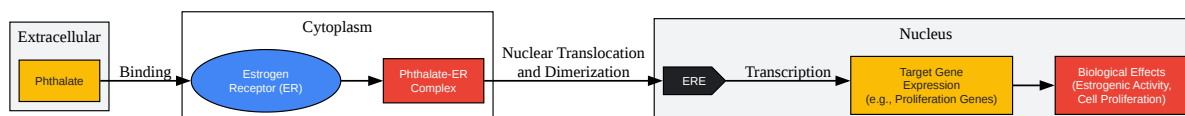
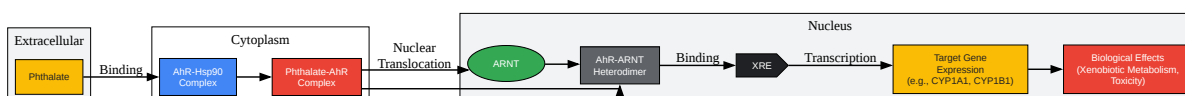
Signaling Pathways

The biological effects of phthalate esters are mediated through their interaction with specific intracellular signaling pathways. The following diagrams illustrate the key pathways affected by phthalates.



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Phthalate-induced PPAR signaling pathway.



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References

- 1. opus.govst.edu [opus.govst.edu]
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